molecular formula C15H15N3O3 B6088794 2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone

2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone

Cat. No. B6088794
M. Wt: 285.30 g/mol
InChI Key: GWXHTLBLIOXNHK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone, also known as salicylaldehyde semicarbazone, is a semicarbazone derivative of salicylaldehyde. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA synthesis, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, as well as certain viruses. It has also been shown to possess cytotoxic activity against various cancer cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including DNA synthesis, protein synthesis, and cell proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone. One potential area of research is the development of new derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders, warrant further investigation.

Synthesis Methods

The synthesis of 2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone can be achieved through the condensation of 2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazoneyde and phenylsemicarbazide in the presence of a suitable catalyst. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-hydroxy-3-methoxybenzaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-9-5-6-11(14(13)19)10-16-18-15(20)17-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,17,18,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXHTLBLIOXNHK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea

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